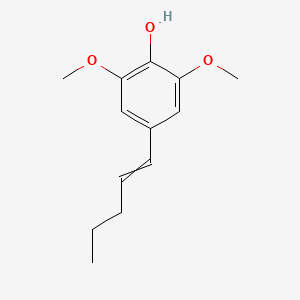
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol is an organic compound belonging to the class of methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is characterized by its unique structure, which includes two methoxy groups and a pent-1-en-1-yl group attached to the phenol ring. It is known for its sweet and spicy taste and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol typically involves the reaction of 2,6-dimethoxyphenol with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as pent-1-enylmagnesium bromide, which reacts with 2,6-dimethoxyphenol to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups and the pent-1-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols .
Applications De Recherche Scientifique
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or influence gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Similar structure but with a prop-1-en-1-yl group instead of a pent-1-en-1-yl group.
4-allyl-2,6-dimethoxyphenol: Contains an allyl group instead of a pent-1-en-1-yl group.
4-isopropenyl-2,6-dimethoxyphenol: Features an isopropenyl group instead of a pent-1-en-1-yl group.
Uniqueness
2,6-Dimethoxy-4-(pent-1-EN-1-YL)phenol is unique due to its specific pent-1-en-1-yl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
666849-01-0 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2,6-dimethoxy-4-pent-1-enylphenol |
InChI |
InChI=1S/C13H18O3/c1-4-5-6-7-10-8-11(15-2)13(14)12(9-10)16-3/h6-9,14H,4-5H2,1-3H3 |
Clé InChI |
UASVUMYMCCPTDW-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC1=CC(=C(C(=C1)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


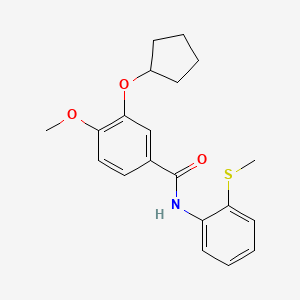
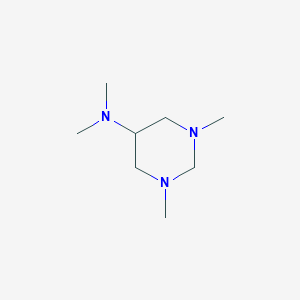
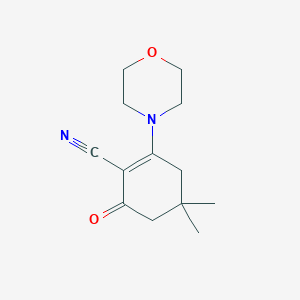
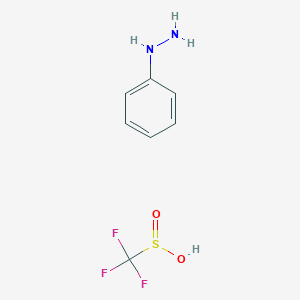
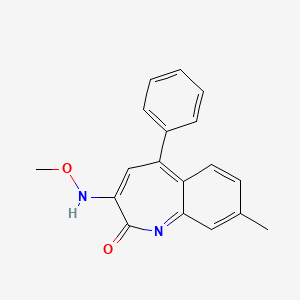
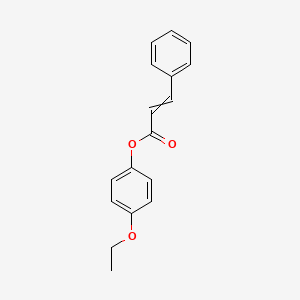
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
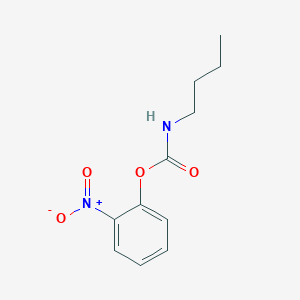

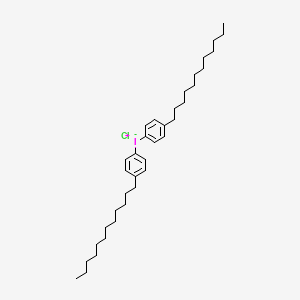
![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)

![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
